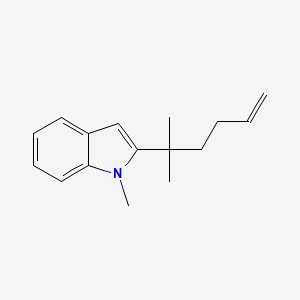
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the first position and a 2-methylhex-5-en-2-yl group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 1-methylindole and 2-methylhex-5-en-2-one. The reaction typically requires an acid catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The process would include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the 2-methylhex-5-en-2-yl group, making it less complex.
2-Methylindole: Lacks the 1-methyl group and the 2-methylhex-5-en-2-yl group.
1-Methyl-2-phenylindole: Contains a phenyl group instead of the 2-methylhex-5-en-2-yl group.
Uniqueness
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole is unique due to the presence of both the 1-methyl group and the 2-methylhex-5-en-2-yl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
683800-07-9 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-methyl-2-(2-methylhex-5-en-2-yl)indole |
InChI |
InChI=1S/C16H21N/c1-5-6-11-16(2,3)15-12-13-9-7-8-10-14(13)17(15)4/h5,7-10,12H,1,6,11H2,2-4H3 |
InChI Key |
QPHQVUUHSGBFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















